molecular formula C12H13ClO4S B8089263 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate

Cat. No.: B8089263
M. Wt: 288.75 g/mol
InChI Key: HWIDDAVAPMJXDU-UHFFFAOYSA-N
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Description

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is an organic compound with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol . This compound features a cyclobutanecarboxylate ester functional group and a chlorosulfonyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate typically involves the esterification of 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines

    Sulfonate Derivatives: Formed from substitution with alcohols

    Carboxylic Acid: Formed from hydrolysis of the ester group

Scientific Research Applications

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclobutanecarboxylate ester moiety may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[4-(sulfonyl)phenyl]cyclobutanecarboxylate
  • Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopentanecarboxylate
  • Methyl 1-[4-(chlorosulfonyl)phenyl]cyclohexanecarboxylate

Uniqueness

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate is unique due to its specific combination of a cyclobutanecarboxylate ester and a chlorosulfonyl-substituted phenyl ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(4-chlorosulfonylphenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)18(13,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIDDAVAPMJXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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